molecular formula C15H24N2O3 B3179471 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide CAS No. 55750-02-2

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide

Cat. No. B3179471
CAS RN: 55750-02-2
M. Wt: 280.36 g/mol
InChI Key: VGCNHTQKPJXAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide” is also known as Tetracaine N-oxide hydrochloride . It’s a certified reference material produced and certified in accordance with ISO/IEC 17025 and ISO 17034 . This compound is traceable to primary material from an NMI, e.g. NIST or NMIJ .


Molecular Structure Analysis

The empirical formula for this compound is C15H24N2O3 · HCl . The molecular weight is 316.82 .


Physical And Chemical Properties Analysis

This compound is a certified reference material and is part of the TraceCERT® product line . It has a limited shelf life, with the expiry date given on the label . It should be stored at a temperature of -20°C .

Scientific Research Applications

Local Anesthesia

Tetracaine N-Oxide is primarily studied for its use as a local anesthetic. It functions by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses, thereby providing pain relief. This application is particularly valuable in minor surgical procedures and dental practices where localized pain management is essential .

Drug Delivery Systems

Research has explored the incorporation of Tetracaine N-Oxide into various drug delivery systems to enhance its therapeutic efficacy and reduce toxicity. For instance, encapsulating the compound in liposomes or cyclodextrins can improve its stability and control its release, making it more effective for prolonged pain management .

Pharmaceutical Reference Standards

Tetracaine N-Oxide is used as a reference standard in pharmaceutical research and development. It helps in the analytical testing and validation of new anesthetic formulations. This ensures that new drugs meet the required safety and efficacy standards before they are approved for clinical use .

Cardiac Research

The compound is also investigated for its potential effects on cardiac function. By studying its interaction with cardiac sodium channels, researchers aim to understand its potential benefits and risks in treating cardiac arrhythmias. This research could lead to the development of safer anesthetic protocols for patients with heart conditions .

Neurotoxicity Studies

Tetracaine N-Oxide is utilized in neurotoxicity studies to evaluate its safety profile. These studies are crucial for determining the potential adverse effects of the compound on nerve cells and ensuring that it can be used safely in clinical settings without causing long-term damage to the nervous system .

Analytical Chemistry

In analytical chemistry, Tetracaine N-Oxide serves as a standard for method development and validation. It is used to calibrate instruments and validate analytical methods, ensuring accurate and reliable measurement of anesthetic compounds in various formulations .

Pain Management Research

Beyond its use as a local anesthetic, Tetracaine N-Oxide is studied for its broader applications in pain management. Researchers are investigating its potential in treating chronic pain conditions, such as neuropathic pain, by developing new formulations that provide sustained relief with minimal side effects .

Toxicology Studies

Tetracaine N-Oxide is also a subject of toxicology studies to assess its safety and potential side effects. These studies help in understanding the compound’s pharmacokinetics and pharmacodynamics, which are essential for determining safe dosage levels and identifying any toxic metabolites .

Safety and Hazards

This compound is classified as a Combustible Solid under the Storage Class Code 11 . It also has a WGK of 3 .

Mechanism of Action

Target of Action

Tetracaine N-Oxide, also known as TetracaineN-Oxide or 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide, primarily targets sodium ion channels . These channels play a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

Tetracaine N-Oxide is an ester-type anesthetic that produces local anesthesia by blocking the sodium ion channels . This blockage inhibits the initiation and conduction of neuronal impulses, leading to a loss of sensation in the applied area .

Biochemical Pathways

Tetracaine N-Oxide affects the biochemical pathway involving the translational initiation of proteins . At certain concentrations, it can inhibit translation initiation and induce the formation of processing bodies (P-bodies), which are involved in mRNA decay .

Pharmacokinetics

It is known that the rate of systemic absorption of local anesthetics like tetracaine n-oxide is proportionate to the vascularity of the site of injection . Ester local anesthetics are predominantly metabolized by pseudocholinesterase .

Result of Action

The primary result of Tetracaine N-Oxide’s action is the induction of local anesthesia . By blocking sodium ion channels, it prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the applied area . At higher concentrations, it can also inhibit growth and induce cell lysis .

Action Environment

The action, efficacy, and stability of Tetracaine N-Oxide can be influenced by various environmental factors. For instance, its inhibitory effects on translation initiation and cell lysis are concentration-dependent . Furthermore, the cationic amphiphilic structure of Tetracaine N-Oxide suggests that it may interact with membrane lipids, potentially affecting its action .

properties

IUPAC Name

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCNHTQKPJXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracaine N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Reactant of Route 2
Reactant of Route 2
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Reactant of Route 5
Reactant of Route 5
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Reactant of Route 6
Reactant of Route 6
2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.